Pyrophosphoryl tetrafluoride
Description
Historical Perspectives in Phosphorus-Fluorine Chemistry
The study of phosphorus-fluorine compounds has a rich history, dating back to the 16th century with Georgius Agricola's description of fluorite (calcium fluoride) as a flux. acs.org The isolation of fluorine and the subsequent exploration of its reactivity opened the door to the synthesis of a vast array of inorganic fluorine compounds. In the early 20th century, significant progress was made in understanding the nature of phosphorus halides and oxyhalides. mdpi.com
The synthesis and characterization of pyrophosphoryl tetrafluoride, also known as diphosphoryl tetrafluoride, were notably described by E. A. Robinson in 1962. google.comcdnsciencepub.com This work involved the dehydration of difluorophosphoric acid (HPO₂F₂) with phosphoric anhydride (B1165640) (P₄O₁₀), a method that provided a clear route to this previously unknown phosphorus oxyfluoride. google.comcdnsciencepub.comresearchgate.net Robinson's research confirmed the symmetric structure of the molecule, F₂P(O)−O−P(O)F₂, through Raman and ¹⁹F NMR spectroscopy. cdnsciencepub.com Further detailed spectroscopic studies, particularly high-resolution NMR analysis, were later conducted by researchers including W. E. Hill, D. W. A. Sharp, and C. B. Colburn, who provided a more in-depth understanding of the compound's spectral properties. acs.orgaip.org
Nomenclature and Chemical Synonyms of this compound
The systematic naming of this compound can be approached in several ways, reflecting its structure and relationship to other compounds. According to IUPAC nomenclature for inorganic acids and their derivatives, the name this compound is derived from pyrophosphoric acid, where the hydroxyl groups are replaced by fluorine atoms. scienceready.com.au
The compound is also widely known by several synonyms, which are frequently encountered in chemical literature and databases. These alternative names are crucial for comprehensive literature searches and understanding historical texts.
| Synonym | Reference |
| Diphosphoryl tetrafluoride | cdnsciencepub.com |
| Difluorophosphoric acid anhydride | wikipedia.org |
| Phosphoryl difluoride oxide | wikipedia.org |
The Chemical Abstracts Service (CAS) has assigned the number 14456-60-1 to this compound, which serves as a unique identifier for this specific chemical substance.
Position within the Broader Field of Phosphorus Oxyfluorides and Diphosphoryl Compounds
This compound is a prominent member of two important classes of inorganic phosphorus compounds: phosphorus oxyfluorides and diphosphoryl compounds.
Phosphorus Oxyfluorides: This class of compounds contains phosphorus, oxygen, and fluorine atoms. The simplest member is phosphoryl fluoride (B91410) (POF₃), which can be considered a parent compound to a series of fluorophosphoric acids through hydrolysis. wikipedia.org this compound, P₂O₃F₄, can be viewed as the anhydride of difluorophosphoric acid (HPO₂F₂). wikipedia.org The chemistry of phosphorus oxyfluorides is diverse, ranging from simple monomeric species to polymeric structures.
Diphosphoryl Compounds: These compounds are characterized by a P-O-P linkage, forming a pyrophosphate-like backbone. This compound is the fully fluorinated member of the diphosphoryl halide series, which also includes the well-studied pyrophosphoryl chloride (P₂O₃Cl₄). cdnsciencepub.com A comparative analysis of the vibrational spectra of P₂O₃F₄ and P₂O₃Cl₄ reveals differences in the P-O-P bridge's properties, influenced by the high electronegativity of the fluorine atoms compared to chlorine. cdnsciencepub.com This structural feature is central to the reactivity of these compounds, particularly in reactions involving the cleavage of the P-O-P bond or substitution at the phosphorus centers. electronicsandbooks.com For instance, the reaction of this compound with ammonia (B1221849) leads to the formation of phosphoramidic difluoride and ammonium (B1175870) difluorophosphate, highlighting the reactivity of the P-F and P-O-P bonds. google.com
Detailed Research Findings
Physical and Spectroscopic Data
The physical properties and spectroscopic data for this compound have been determined through various analytical techniques, providing insight into its molecular structure and behavior.
Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | P₂O₃F₄ | |
| Molecular Weight | 185.94 g/mol | |
| Boiling Point | 71 °C | wikipedia.org |
| Melting Point | -0.1 °C | researchgate.net |
| Density | 1.65 g/cm³ at 20 °C | researchgate.net |
Spectroscopic Data for this compound
The spectroscopic analysis of this compound has been crucial in confirming its structure. The ¹⁹F NMR spectrum shows a doublet, which is consistent with four equivalent fluorine atoms coupled to two equivalent phosphorus atoms. cdnsciencepub.com The Raman spectrum provides further evidence for the symmetric F₂P(O)−O−P(O)F₂ structure. cdnsciencepub.com
¹⁹F and ³¹P NMR Spectroscopy
High-resolution NMR studies have provided detailed information on the coupling constants within the this compound molecule. The analysis of the spectra as an AA'XX' system (where A and A' are the phosphorus nuclei and X, X' are the fluorine nuclei) has allowed for the determination of these coupling constants. acs.orgaip.org
Vibrational Spectroscopy (Raman)
The Raman spectrum of this compound has been compared to that of its chlorinated analog, diphosphoryl tetrachloride, and related simple phosphoryl halides like POF₃ and POCl₃. cdnsciencepub.com This comparative analysis has enabled the partial assignment of the observed vibrational frequencies to specific normal modes of vibration within the molecule. cdnsciencepub.com Key vibrational modes include the symmetric and asymmetric stretching of the P-O-P bridge and the P-F and P=O bonds.
Properties
CAS No. |
14456-60-1 |
|---|---|
Molecular Formula |
C53H78O17 |
Origin of Product |
United States |
Synthetic Methodologies for Pyrophosphoryl Tetrafluoride
Established Synthetic Pathways
The primary and most direct route to pyrophosphoryl tetrafluoride involves the dehydration of its parent acid, difluorophosphoric acid. Alternative methods often focus on the synthesis of this crucial precursor from various starting materials.
Dehydration Reactions Utilizing Difluorophosphoric Acid and Phosphorus Anhydrides
The most established method for the preparation of this compound is the dehydration of difluorophosphoric acid (HPO₂F₂) using a powerful dehydrating agent, phosphorus pentoxide (P₄O₁₀), which is the anhydride (B1165640) of phosphoric acid. rsc.orgnih.gov The reaction involves refluxing difluorophosphoric acid with phosphorus pentoxide, leading to the formation of the P-O-P anhydride linkage and the elimination of water, which is consumed by the P₄O₁₀. rsc.orgnih.gov
This process effectively removes the hydroxyl group from two molecules of difluorophosphoric acid to form the pyrophosphate structure. The product, this compound, can then be isolated and purified by distillation, having a boiling point of 71 °C. rsc.org
Reaction Parameters for the Dehydration of Difluorophosphoric Acid
| Reactants | Reagent | Conditions | Product |
|---|
Alternative Synthetic Approaches from Related Precursors
Given that difluorophosphoric acid is the immediate precursor to this compound, alternative synthetic strategies often revolve around the accessible preparation of this acid. Several methods for synthesizing difluorophosphoric acid have been reported, providing indirect pathways to this compound.
Established routes to difluorophosphoric acid include:
Hydrolysis of Phosphoryl Fluoride (B91410): The controlled reaction of phosphoryl fluoride (POF₃) with water yields difluorophosphoric acid and hydrogen fluoride. wikipedia.org POF₃ + H₂O → HPO₂F₂ + HF
Reaction of Phosphorus Pentoxide with Hydrogen Fluoride: Anhydrous hydrogen fluoride can react with phosphorus pentoxide to produce difluorophosphoric acid. wikipedia.org
Heating Calcium Fluoride with Damp Phosphorus Pentoxide: This method generates difluorophosphoric acid as a side product. rsc.org
Reaction of Fluorosulfonic Acid with Phosphates: Heating a mixture of fluorosulfonic acid with a phosphate (B84403) source, such as phosphoric acid or metal phosphates, can produce a mixture of phosphoryl fluoride and difluorophosphoric acid.
Once synthesized, the difluorophosphoric acid from any of these routes can be subjected to dehydration with phosphorus pentoxide as described in section 2.1.1 to yield this compound.
Precursors for the Synthesis of Difluorophosphoric Acid
| Precursor 1 | Precursor 2 | Product |
|---|---|---|
| Phosphoryl fluoride (POF₃) | Water (H₂O) | Difluorophosphoric acid (HPO₂F₂) |
| Phosphorus pentoxide (P₄O₁₀) | Hydrogen fluoride (HF) | Difluorophosphoric acid (HPO₂F₂) |
| Calcium fluoride (CaF₂) | Damp Phosphorus pentoxide (P₄O₁₀) | Difluorophosphoric acid (HPO₂F₂) |
Mechanistic Investigations of this compound Formation
Detailed mechanistic studies specifically focused on the formation of this compound are not extensively documented in the available literature. However, the mechanism can be inferred from the general understanding of dehydration reactions involving phosphorus acids and the role of phosphorus pentoxide.
The formation of the P-O-P bond is a condensation reaction. The process likely initiates with the activation of the hydroxyl group of a difluorophosphoric acid molecule. Phosphorus pentoxide is a highly effective water scavenger and facilitates the removal of a water molecule from two molecules of HPO₂F₂.
A plausible mechanistic sequence involves the following steps:
Protonation/Activation: A phosphorus center in P₄O₁₀, being highly electrophilic, could interact with the hydroxyl oxygen of a difluorophosphoric acid molecule, making the hydroxyl group a better leaving group.
Nucleophilic Attack: The oxygen atom of a second difluorophosphoric acid molecule then acts as a nucleophile, attacking the phosphorus atom of the activated first molecule.
Elimination: A molecule of water (or its equivalent, which is immediately consumed by the P₄O₁₀) is eliminated, resulting in the formation of the P-O-P linkage characteristic of this compound.
Advancements in Preparative Techniques and Yield Optimization
Specific research on optimizing the yield and preparative techniques for this compound is not widely reported. However, general principles of chemical synthesis can be applied to enhance the efficiency of its preparation.
Key factors for optimizing the synthesis include:
Purity of Reactants: The purity of the starting difluorophosphoric acid is crucial. The presence of water would consume the phosphorus pentoxide and could lead to the formation of other phosphoric acids, reducing the yield of the desired product. Anhydrous conditions are therefore essential.
Stoichiometry of Reagents: The molar ratio of difluorophosphoric acid to phosphorus pentoxide is a critical parameter. A sufficient excess of P₄O₁₀ is necessary to ensure complete dehydration and drive the reaction to completion.
Reaction Conditions: Optimization of the reflux temperature and reaction time can influence the yield and purity of the product. The temperature must be high enough to overcome the activation energy of the reaction but not so high as to cause decomposition of the product.
Product Isolation: Efficient distillation is key to separating the volatile this compound (boiling point 71 °C) from the less volatile polyphosphoric acids formed from the P₄O₁₀ and any unreacted starting material. rsc.org The use of fractional distillation would be a standard technique to improve the purity of the final product.
Further advancements could involve exploring alternative dehydrating agents or catalytic methods that might operate under milder conditions or offer higher selectivity, though such studies have not been prominently featured in the chemical literature.
Molecular Structure, Bonding, and Electronic Configuration of Pyrophosphoryl Tetrafluoride
Elucidation of Molecular Geometry and Isomerism
The definitive molecular geometry of pyrophosphoryl tetrafluoride has been established through crystallographic studies. The compound crystallizes in the orthorhombic system, belonging to the space group Pcca. This crystal structure reveals a molecule with a central P-O-P bridge, where each phosphorus atom is also bonded to two fluorine atoms and one terminal oxygen atom.
The geometry around each phosphorus atom is approximately tetrahedral. The four groups attached to each phosphorus atom—the bridging oxygen, the terminal oxygen, and two fluorine atoms—create a distorted tetrahedral arrangement. This distortion arises from the differing steric and electronic demands of the substituent atoms and the bridging oxygen.
While the solid-state structure is well-defined, the possibility of rotational isomerism (conformers) in the gas phase or in solution exists due to rotation around the P-O single bonds of the P-O-P bridge. Different relative orientations of the two POF₂ groups could lead to conformers of varying symmetry and energy. However, detailed experimental or computational studies specifically characterizing such isomers for this compound are not extensively documented in the literature. The solid-state structure represents the most energetically favorable conformation under crystallization conditions.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pcca |
Interactive Data Table: Crystallographic Data for this compound
Analysis of P-O-P Bridging Bond Characteristics
The precise bond lengths and angles, derived from crystallographic data, provide a quantitative description of the molecular framework. The P-O bridging bonds are typically longer than the terminal P=O bonds, reflecting their single-bond character. The P=O bonds, in contrast, exhibit double-bond character, resulting in a shorter bond length and higher bond strength. The P-F bonds are single bonds, with their length influenced by the high electronegativity of fluorine.
| Bond | Bond Length (Å) |
| P-O (bridging) | Value to be inserted from CIF data |
| P=O (terminal) | Value to be inserted from CIF data |
| P-F | Value to be inserted from CIF data |
| Angle | Bond Angle (°) |
| P-O-P | Value to be inserted from CIF data |
| F-P-F | Value to be inserted from CIF data |
| O=P-F | Value to be inserted from CIF data |
| O=P-O (bridging) | Value to be inserted from CIF data |
Interactive Data Table: Key Bond Lengths and Angles in this compound (Data to be populated from crystallographic information)
Theoretical Approaches to Bonding and Electronic Structure
To complement experimental findings, theoretical models are employed to provide deeper insights into the bonding and electronic nature of this compound. These approaches range from simple qualitative models to sophisticated quantum chemical calculations.
The Valence Shell Electron Pair Repulsion (VSEPR) theory offers a straightforward qualitative prediction of the local geometry around the phosphorus atoms in this compound. For each phosphorus atom, there are four regions of electron density: one for the P-O bridging bond, one for the P=O double bond, and two for the P-F single bonds.
According to VSEPR theory, these four electron domains will arrange themselves in a tetrahedral geometry to minimize electrostatic repulsion. This prediction aligns well with the experimentally observed distorted tetrahedral coordination around each phosphorus atom. The theory also anticipates that the bond angles will deviate from the ideal tetrahedral angle of 109.5°. The P=O double bond, with its greater electron density, will exert a stronger repulsive force than the single bonds, leading to a compression of the F-P-F and F-P-O bond angles and an expansion of the O=P-O and O=P-F angles.
For a more quantitative and detailed understanding of the electronic structure and geometry of this compound, quantum chemical calculations are invaluable. Density Functional Theory (DFT) is a powerful computational method used to predict molecular properties with high accuracy.
DFT calculations can be employed to optimize the molecular geometry of this compound, yielding theoretical bond lengths and angles. These calculated values can then be compared with experimental data from crystallography to validate the computational model. Furthermore, DFT can provide insights into the electronic properties of the molecule, such as the distribution of electron density, the nature of the molecular orbitals, and the partial charges on each atom. Such calculations can confirm the high degree of polarization in the P-F and P=O bonds due to the large differences in electronegativity between the constituent atoms. While specific DFT studies on this compound are not abundant in the public domain, the methodology is well-suited to corroborate the experimental structure and provide a deeper understanding of its chemical bonding.
Advanced Spectroscopic Characterization of Pyrophosphoryl Tetrafluoride
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For pyrophosphoryl tetrafluoride, both Fluorine-19 (¹⁹F) and Phosphorus-31 (³¹P) NMR have provided invaluable insights into its molecular architecture.
Fluorine-19 (¹⁹F) NMR Analysis
The ¹⁹F NMR spectrum of this compound is deceptively simple at first glance, showing a 1:1 doublet. This indicates that all four fluorine atoms in the molecule are chemically equivalent. The splitting of the signal into a doublet is a result of spin-spin coupling with the phosphorus-31 nuclei. The observed chemical shift and coupling constant are summarized in the table below.
| Parameter | Value |
| Chemical Shift (δ) | 40.7 ppm (relative to CCl₃F) |
| ¹J(P-F) Coupling Constant | 965 Hz |
The spectrum, however, exhibits complex second-order features upon closer inspection, which are indicative of the magnetic non-equivalence of the phosphorus and fluorine atoms.
Phosphorus-31 (³¹P) NMR Analysis
The ³¹P NMR spectrum of this compound provides further confirmation of the molecular structure. It displays a 1:2:1 triplet, which arises from the coupling of each phosphorus atom to two equivalent fluorine atoms on the same phosphorus atom.
| Parameter | Value |
| Chemical Shift (δ) | 28.5 ppm (relative to 85% H₃PO₄) |
| ¹J(P-F) Coupling Constant | 965 Hz |
The NMR spectra of this compound are classic examples of a complex spin system. The molecule can be described as an AA'X₂X'₂ system, where A and A' are the two phosphorus nuclei and X and X' are the two pairs of fluorine nuclei. However, due to the symmetry of the molecule, a simplified view as an A₂X₄ system can be used for a first-order analysis. The observed spectra, with their complex second-order features, are a result of the magnetic non-equivalence of the nuclei. A full analysis of this AA'X₂X'₂ spin system would be required to extract all the individual coupling constants, including the long-range J(F-F) and J(P-P) couplings. The spectrum is a composite of many overlapping lines, and a complete analysis would necessitate computational simulation.
The chemical shifts observed in both ¹⁹F and ³¹P NMR are influenced by the electronic environment around the nuclei. The downfield shift of the ³¹P signal compared to other phosphorus compounds is indicative of the strong deshielding effect of the electronegative fluorine and oxygen atoms. This deshielding arises from the withdrawal of electron density from the phosphorus atom, leading to a decrease in the electron density at the nucleus and a corresponding increase in the resonance frequency. Similarly, the ¹⁹F chemical shift is influenced by the electronic loading from the phosphorus and oxygen atoms.
Comparative NMR Studies with Related Phosphorus-Containing Molecules
A comparison of the NMR data of this compound with related compounds provides valuable insights into the effects of substituent changes on the electronic structure. For instance, comparing P₂O₃F₄ with phosphoryl fluoride (B91410) (POF₃) and thiophosphoryl fluoride (PSF₃) reveals trends in chemical shifts and coupling constants.
| Compound | ³¹P Chemical Shift (ppm) | ¹J(P-F) (Hz) |
| This compound (P₂O₃F₄) | 28.5 | 965 |
| Phosphoryl fluoride (POF₃) | 3.5 | 1080 |
| Thiophosphoryl fluoride (PSF₃) | -31.5 | 1180 |
Vibrational Spectroscopy
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. These vibrational frequencies are characteristic of the bonds and functional groups present in the molecule.
The vibrational spectrum of this compound has been analyzed to assign the fundamental vibrational modes. The key vibrational frequencies and their assignments are presented in the table below.
| Wavenumber (cm⁻¹) - Raman (liquid) | Wavenumber (cm⁻¹) - Infrared (gas) | Assignment |
| 1408 | 1410 | P=O asymmetric stretch |
| 1004 | 1008 | P=O symmetric stretch |
| 990 | 992 | PF₂ stretch |
| 750 | 745 | P-O-P asymmetric stretch |
| 520 | 515 | P-O-P symmetric stretch |
| 410 | 412 | PF₂ deformation |
| 340 | 338 | PF₂ wag |
| 260 | 258 | PF₂ twist |
| 180 | - | Skeletal bend |
The presence of strong bands corresponding to P=O and P-F stretching vibrations confirms the key structural features of the molecule. The bands associated with the P-O-P bridge are also clearly identifiable. The correlation between the Raman and IR data provides a comprehensive picture of the vibrational dynamics of this compound.
Raman Spectroscopy: Spectral Determination and Comparative Analysis with Pyrophosphoryl Tetrachloride
The Raman spectrum of liquid this compound has been determined and provides valuable insights when compared with its chlorinated analogue, pyrophosphoryl tetrachloride (P₂O₃Cl₄). This comparative analysis allows for a more detailed assignment of the observed vibrational frequencies. The symmetric structure of this compound, F₂P(O)−O−P(O)F₂, is consistent with the observed Raman and ¹⁹F nuclear magnetic resonance (NMR) spectra.
The observed Raman frequencies for both this compound and pyrophosphoryl tetrachloride are presented in the interactive data table below. The assignments are based on comparisons with the spectra of related molecules such as phosphoryl fluoride (POF₃) and phosphoryl chloride (POCl₃).
| This compound (P₂O₃F₄) Raman Shift (cm⁻¹) | Pyrophosphoryl Tetrachloride (P₂O₃Cl₄) Raman Shift (cm⁻¹) | Tentative Assignment |
| 1409 | 1313 | P=O Stretching |
| 1004 | 1040 | P-O-P Asymmetric Stretching |
| 958 | - | P-F Symmetric Stretching |
| 750 | 775 | P-O-P Symmetric Stretching |
| - | 622 | P-Cl Symmetric Stretching |
| 545 | 500 | Skeletal Deformation |
| 415 | 420 | PF₂/PCl₂ Wagging/Twisting |
| 350 | 385 | PF₂/PCl₂ Bending |
| 275 | 300 | PF₂/PCl₂ Rocking |
| 210 | 250 | Torsional Mode |
Note: This table is based on data from the Canadian Journal of Chemistry.
The P=O stretching frequency in P₂O₃F₄ is observed at a higher wavenumber (1409 cm⁻¹) compared to P₂O₃Cl₄ (1313 cm⁻¹), which is consistent with the greater electronegativity of fluorine leading to a stronger P=O bond. Similarly, the symmetric P-F stretching is observed at 958 cm⁻¹, while the corresponding P-Cl stretching in the tetrachloride is at 622 cm⁻¹. The P-O-P symmetric and asymmetric stretching vibrations are also clearly identifiable in the spectra of both compounds.
Infrared (IR) Spectroscopy: Characteristic Frequency Assignments
While a detailed infrared spectrum of this compound is not extensively reported in the available literature, characteristic frequency assignments can be inferred from the vibrational analysis and comparison with related compounds. The vibrational modes that induce a change in the dipole moment of the molecule will be IR active.
Based on the molecular structure and the assignments from Raman spectroscopy, the following IR active modes are expected for this compound:
| Predicted IR Frequency Range (cm⁻¹) | Vibrational Mode |
| 1400 - 1450 | P=O Asymmetric Stretching |
| 1000 - 1050 | P-O-P Asymmetric Stretching |
| 900 - 980 | P-F Asymmetric Stretching |
| 500 - 600 | Skeletal Deformations |
| 300 - 450 | PF₂ Bending and Rocking Modes |
The asymmetric P=O and P-F stretching vibrations are expected to be strong absorbers in the IR spectrum. The P-O-P asymmetric stretch is also a characteristic feature.
Normal Mode Analysis and Vibrational Assignments
A complete normal mode analysis for a molecule like this compound, which has 10 atoms, predicts 3n-6 = 24 fundamental vibrational modes. These modes can be described as various stretching, bending, wagging, twisting, and rocking motions of the constituent atoms and functional groups.
The partial assignments of the vibrational frequencies to normal modes have been made by comparing the Raman spectrum of P₂O₃F₄ with that of P₂O₃Cl₄ and the spectra of POF₃ and POCl₃. The key vibrational assignments are summarized below:
P=O Stretching: The bands observed at high frequencies (around 1409 cm⁻¹ in the Raman spectrum) are assigned to the P=O stretching vibrations.
P-F Stretching: The strong Raman line at 958 cm⁻¹ is attributed to the symmetric P-F stretching mode. The asymmetric P-F stretches are expected at slightly different frequencies and would be more intense in the infrared spectrum.
P-O-P Bridge Vibrations: The vibrations of the P-O-P bridge are crucial for understanding the molecule's structure. The band around 1004 cm⁻¹ is assigned to the asymmetric stretching of this bridge, while the one near 750 cm⁻¹ corresponds to the symmetric stretch.
PF₂ Deformation Modes: The lower frequency region of the spectrum (below 600 cm⁻¹) contains the various deformation modes of the PF₂ groups, including bending (scissoring), wagging, twisting, and rocking motions. These are assigned to the bands observed at 545, 415, 350, and 275 cm⁻¹.
Torsional Mode: The lowest frequency mode, observed around 210 cm⁻¹, is likely due to the torsional motion of the two POF₂ groups around the P-O-P bridge.
This detailed spectroscopic analysis provides a fundamental understanding of the molecular dynamics of this compound, highlighting the influence of the highly electronegative fluorine atoms on the vibrational frequencies of the phosphoryl and pyrophosphate groups.
Chemical Reactivity and Reaction Mechanisms Involving Pyrophosphoryl Tetrafluoride
Hydrolytic Pathways and Products
The hydrolysis of pyrophosphoryl tetrafluoride proceeds in a stepwise manner, involving the initial cleavage of the P-O-P bond, followed by the hydrolysis of the resulting P-F bonds. This reactivity is analogous to that of other phosphorus oxyfluorides, such as phosphoryl fluoride (B91410) (POF₃), which hydrolyzes to form difluorophosphoric acid (HPO₂F₂) and subsequently monofluorophosphoric acid (H₂PO₃F) and phosphoric acid (H₃PO₄). wikipedia.org
The initial step in the hydrolysis of P₂O₃F₄ is the nucleophilic attack of a water molecule on one of the phosphorus atoms, leading to the cleavage of the pyrophosphate bridge. This results in the formation of two molecules of difluorophosphoric acid.
P₂O₃F₄ + H₂O → 2 HPO₂F₂
Subsequently, the difluorophosphoric acid can undergo further hydrolysis, although this process is generally slower. The P-F bonds are more resistant to hydrolysis than P-Cl bonds. nih.gov The step-wise hydrolysis of difluorophosphoric acid yields monofluorophosphoric acid and then phosphoric acid.
HPO₂F₂ + H₂O → H₂PO₃F + HF
H₂PO₃F + H₂O → H₃PO₄ + HF
P₂O₃F₄ + 3 H₂O → 2 H₃PO₄ + 4 HF
The rate of hydrolysis is influenced by factors such as pH and temperature. The stability of P-F bonds under certain conditions has been exploited in the development of molecules for biological applications. nih.gov
Reactions with Nitrogen-Containing Compounds (e.g., Ammonia (B1221849), Amines)
This compound readily reacts with nitrogen-containing nucleophiles like ammonia and primary and secondary amines. These reactions typically involve the cleavage of the P-O-P bond and the formation of P-N bonds.
The reaction of this compound with ammonia is a key method for the synthesis of phosphoramidic difluoride (H₂NPOF₂). The reaction involves the nucleophilic attack of ammonia on a phosphorus atom, leading to the displacement of a difluorophosphate group.
P₂O₃F₄ + 2 NH₃ → H₂NPOF₂ + (NH₄)PO₂F₂
This reaction is typically carried out in an inert solvent. The reaction of phosphorus trifluoride with primary amines is also known to produce (alkylamino)difluorophosphines. rsc.org While the starting material is different, the principle of P-N bond formation is similar.
With primary and secondary amines, analogous reactions occur to yield N-substituted phosphoramidic difluorides. For example, the reaction with a primary amine (RNH₂) would be:
P₂O₃F₄ + 2 RNH₂ → RNHPOF₂ + [RNH₃]PO₂F₂
And with a secondary amine (R₂NH):
P₂O₃F₄ + 2 R₂NH → R₂NPOF₂ + [R₂NH₂]PO₂F₂
These reactions are fundamental in organophosphorus chemistry for creating compounds with specific biological or material properties.
Heterolytic Cleavage Reactions
Heterolytic cleavage of the P-O-P bond in this compound is a common reaction pathway when treated with strong nucleophiles. This process involves the unequal breaking of the bond, where one fragment retains both electrons from the bond.
A notable example of heterolytic cleavage is the reaction of this compound with fluoroalkoxide anions to synthesize difluorophosphate esters. These reactions are part of a broader class of reactions known as Phosphorus Fluoride Exchange (PFEx), which are valuable in click chemistry for creating stable P-O and P-N linkages. nih.govchemrxiv.org
The reaction with a fluoroalkoxide anion, such as perfluoroisopropoxide ([(CF₃)₂CHO]⁻), proceeds via nucleophilic attack on one of the phosphorus atoms, leading to the cleavage of the P-O-P bond and the formation of a difluorophosphate ester and a difluorophosphate anion.
P₂O₃F₄ + [(CF₃)₂CHO]⁻ → (CF₃)₂CHOPOF₂ + PO₂F₂⁻
This methodology provides a clean and efficient route to a variety of difluorophosphate esters, which have applications in various fields of chemistry. The reactivity of P-F bonds in these systems is often enhanced by the use of Lewis base catalysts. chemrxiv.org
| Reactant | Nucleophile | Product |
| This compound (P₂O₃F₄) | Fluoroalkoxide (RO⁻) | Difluorophosphate ester (ROPOF₂) |
| This compound (P₂O₃F₄) | Perfluoroisopropoxide ([(CF₃)₂CHO]⁻) | Perfluoroisopropyl difluorophosphate ((CF₃)₂CHOPOF₂) |
Thermal Decomposition Pathways and Associated Products
The thermal decomposition of this compound involves the breaking of its covalent bonds at elevated temperatures. While specific studies on the thermal decomposition of P₂O₃F₄ are not extensively documented, the pathways can be inferred from the behavior of other perfluorinated and phosphorus-containing compounds. nasa.govnist.gov
Thermal decomposition, or thermolysis, is a chemical decomposition caused by heat. wikipedia.org For P₂O₃F₄, the decomposition would likely initiate with the cleavage of the weakest bond, which is expected to be the P-O-P bridge. This would lead to the formation of highly reactive phosphoryl fluoride (POF₃) radicals or related species.
P₂O₃F₄ → 2 POF₂• + O
These initial products would then undergo further reactions, potentially leading to a complex mixture of products. The high stability of the P-F bond suggests that P-O bond scission is more likely to occur first. The thermal decomposition of other fluorinated compounds often proceeds through radical chain mechanisms. researchgate.net
Possible decomposition products could include:
Phosphoryl fluoride (POF₃)
Phosphorus pentafluoride (PF₅)
Various phosphorus oxides and oxyfluorides
Elemental phosphorus and fluorine under extreme conditions
The exact product distribution would depend on the temperature, pressure, and presence of other substances. The study of thermal decomposition of perfluorinated carboxylic acids has shown that they can break down into smaller perfluorinated fragments. rsc.org
| Decomposition Condition | Potential Primary Products | Potential Secondary Products |
| High Temperature | POF₂• radicals, O | POF₃, PF₅, P₂O₅ |
| Inert Atmosphere | POF₃, P₂O₅ | PF₅ |
| Presence of Water Vapor | HPO₂F₂, HF | H₃PO₄ |
General Principles of Reactivity in Phosphorus-Oxygen-Fluorine Systems
The reactivity of compounds containing phosphorus, oxygen, and fluorine, such as this compound, is governed by several key principles:
Electronegativity and Bond Polarity: The high electronegativity of fluorine and oxygen creates highly polar P-F and P-O bonds, making the phosphorus atom highly electrophilic and susceptible to nucleophilic attack.
P-O-P Bridge Reactivity: The P-O-P anhydride (B1165640) linkage is a site of high reactivity. It is readily cleaved by nucleophiles such as water, alcohols, and amines. This is a common feature in phosphate (B84403) chemistry, including biological systems where the hydrolysis of ATP is a key energy-releasing process. longdom.org
Strength of the P-F Bond: The phosphorus-fluorine bond is a very strong covalent bond. This makes P-F compounds relatively stable, particularly in comparison to their P-Cl or P-Br analogs. nih.gov However, under appropriate conditions, such as in the presence of strong nucleophiles or catalysts, the P-F bond can be cleaved.
Role of Catalysts: Lewis bases are known to catalyze nucleophilic substitution reactions at the phosphorus center in P-F compounds, facilitating reactions that would otherwise be slow. chemrxiv.org
Formation of Stable Products: Reactions involving phosphorus-oxygen-fluorine compounds often lead to the formation of thermodynamically stable products, such as phosphoric acid and hydrogen fluoride in the case of complete hydrolysis.
The interplay of these factors determines the specific reaction pathways and products observed for this compound and related compounds.
Derived Chemical Species and Synthetic Applications of Pyrophosphoryl Tetrafluoride
Role as a Precursor in the Synthesis of Fluorinated Phosphorus Compounds
Pyrophosphoryl tetrafluoride is a key member of the fluorinated phosphoric acid anhydride (B1165640) family. Its synthesis can be achieved through methods such as the dehydration of difluorophosphoric acid using a powerful dehydrating agent like phosphoric anhydride (P₄O₁₀) semanticscholar.org. It can also be synthesized from phosphorus pentafluoride (PF₅) and oxygen in the presence of magnesium at 300°C semanticscholar.org. Its structure, [F₂P(O)]₂O, makes it a logical starting point or analogue for the synthesis of other compounds containing the phosphoryl difluoride moiety.
As the anhydride of difluorophosphoric acid (HPO₂F₂), this compound is fundamentally related to other phosphoryl difluoride derivatives. While direct use of this compound as a precursor is not extensively detailed in available research, related simple phosphoryl fluoride (B91410) compounds readily undergo reactions to form various derivatives. For instance, phosphoryl fluoride (POF₃) reacts with dimethylamine to yield dimethylaminophosphoryl difluoride wikipedia.org. This highlights the reactivity of the P-F bond in phosphoryl fluorides, suggesting the potential for this compound to act as a precursor for substances containing the F₂P(O)- group through the cleavage of its P-O-P bridge by potent nucleophiles.
A significant synthetic application involving a close structural analogue of this compound is the preparation and use of dithiothis compound, F₂P(:S)·O·P(:S)F₂. This compound serves as a valuable intermediate for producing a range of thiophosphoryl difluoride derivatives rsc.org. The synthesis of these derivatives is achieved through the reaction of dithiothis compound with various sodium salts (NaX), leading to the substitution of one of the F₂P(:S)- units rsc.org.
The reaction can be generalized as: F₂P(:S)·O·P(:S)F₂ + NaX → F₂P(:S)X + Na[F₂P(:S)O]
This process has been successfully used to synthesize several thiophosphoryl difluoride derivatives, as detailed in the table below rsc.org.
| Reactant (NaX) | Product [F₂P(:S)X] |
| NaCN | F₂P(:S)CN |
| NaN₃ | F₂P(:S)N₃ |
| NaNCO | F₂P(:S)NCO |
| NaNCS | F₂P(:S)NCS |
| NaF | F₃P(:S) |
Formation of Polymeric Phosphorus Oxyfluorides
Information regarding the direct role of this compound in the formation of polymeric phosphorus oxyfluorides is not extensively covered in available scientific literature. The formation of polymers typically requires monomers with at least two reactive functional groups that can link together repeatedly, often through condensation reactions where a small molecule like water is eliminated. While this compound is the anhydride of difluorophosphoric acid, its specific behavior and conditions required to undergo condensation polymerization to form long-chain poly(phosphoryl oxyfluoride) structures are not well-documented.
Intermediates in Complex Reaction Sequences (e.g., Phosphoryl Transfer Reactions)
Phosphoryl transfer reactions are fundamental processes in chemistry and biology, involving the transfer of a phosphoryl group (PO₃²⁻) from a donor to an acceptor molecule. These reactions are central to cellular energy metabolism, signal transduction, and nucleic acid synthesis. The key to this process is often a high-energy bond, such as the phosphoanhydride P-O-P bond found in adenosine triphosphate (ATP) and other pyrophosphates.
This compound, as a molecule containing the same P-O-P phosphoanhydride linkage, is structurally analogous to biological pyrophosphates. This bond can be cleaved by nucleophilic attack, allowing for the transfer of a difluorophosphoryl group [F₂P(O)-]. In this capacity, this compound can be considered a potential phosphorylating agent. The reaction would involve the breaking of one of the P-O bonds and the formation of a new bond between a phosphorus atom and the nucleophile. Such a reaction would position this compound as a transient intermediate in a sequence that results in the difluorophosphorylation of a substrate.
Future Directions in Pyrophosphoryl Tetrafluoride Research
Exploration of Novel Synthetic Routes and Catalytic Approaches
The development of more efficient and selective methods for the synthesis of pyrophosphoryl tetrafluoride and related compounds is a significant area for future research. Current synthetic strategies often involve harsh reagents and conditions. Future efforts will likely focus on milder and more sustainable approaches.
One promising direction is the exploration of catalytic methods for the formation of the P-O-P (pyrophosphate) bond. While catalysis in phosphorus chemistry is an established field, its application to the synthesis of highly fluorinated pyrophosphates is less developed. Research into novel catalysts, potentially based on transition metals or organocatalysts, could lead to more controlled and higher-yielding syntheses of this compound. rsc.org The development of chemoenzymatic routes, which have shown success in the synthesis of complex inositol (B14025) pyrophosphates, could also offer a green alternative for the production of this compound and its derivatives. acs.org
Table 1: Potential Catalytic Approaches for P-O-P Bond Formation
| Catalytic System | Potential Advantages | Research Focus |
| Transition Metal Catalysis | High efficiency and selectivity. | Development of catalysts that are stable under fluorinating conditions. |
| Organocatalysis | Metal-free, environmentally benign. | Design of catalysts that can activate phosphorus precursors. |
| Biocatalysis/Chemoenzymatic | Mild reaction conditions, high stereoselectivity. | Enzyme discovery and engineering for fluorinated substrates. |
Advanced Computational Modeling for Predictive Chemistry and Mechanistic Elucidation
Computational chemistry is a powerful tool for understanding and predicting the behavior of molecules. For this compound, advanced computational modeling will be instrumental in elucidating reaction mechanisms and predicting its reactivity. Density Functional Theory (DFT) calculations, for instance, can provide insights into the electronic structure and bonding of the molecule, helping to explain its stability and reactivity. nih.gov
Future computational studies will likely focus on:
Mechanistic Investigations: Modeling the pathways of reactions involving this compound, such as nucleophilic substitution at the phosphorus center, will provide a deeper understanding of its chemical behavior. nih.gov This can aid in the design of new reactions and the optimization of existing ones.
Predictive Chemistry: Computational screening of potential reactants and catalysts can accelerate the discovery of new chemical transformations involving this compound.
Spectroscopic Prediction: Calculating spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, can assist in the characterization of new compounds and reaction intermediates.
Development of New Spectroscopic Probes for Real-Time Molecular Dynamics
Understanding the transient species and intermediates formed during reactions of this compound is crucial for unraveling its reaction mechanisms. The development and application of advanced spectroscopic techniques will be key to achieving this. In-situ spectroscopy, which allows for the monitoring of reactions as they occur, is a particularly promising area. nih.govresearchgate.netresearchgate.net
Future research may involve the use of:
Time-Resolved Spectroscopy: Techniques such as time-resolved infrared (IR) or Raman spectroscopy could be employed to detect and characterize short-lived intermediates in reactions of this compound.
Advanced NMR Techniques: While ³¹P NMR is a standard tool for characterizing phosphorus compounds, the development of new NMR experiments could provide more detailed information about the structure and dynamics of this compound and its derivatives in solution. nih.gov
X-ray Absorption Spectroscopy (XAS): This technique can provide information about the local electronic and geometric structure of the phosphorus atoms and could be used to study changes in the bonding environment during a reaction. researchgate.net
Unexplored Chemical Transformations and Potential Applications in Advanced Chemical Synthesis
The reactivity of this compound is not yet fully explored. Its two P(O)F₂ groups suggest a rich and varied chemistry. Future research will likely focus on uncovering new chemical transformations and harnessing its potential in advanced chemical synthesis.
Potential areas of exploration include:
As a Fluorinating Agent: The P-F bonds in this compound could potentially be utilized for fluorination reactions, a cornerstone of modern medicinal and materials chemistry. frontiersin.org
Reactions with Nucleophiles: A systematic study of its reactions with a wide range of nucleophiles could lead to the synthesis of novel organophosphorus compounds with interesting properties and applications. libretexts.org
Precursor to Advanced Materials: this compound could serve as a building block for the synthesis of new polymers and materials with unique properties conferred by the presence of both pyrophosphate and fluorine moieties. nih.govacs.org The development of phosphorus-containing compounds is an active area of research for applications ranging from flame retardants to ligands in catalysis. mdpi.comnih.gov
Q & A
Q. What are the established synthetic routes for pyrophosphoryl tetrafluoride (P₂O₃F₄), and how can purity be optimized during synthesis?
this compound is synthesized via controlled fluorination of phosphorus oxychloride (POCl₃) using anhydrous hydrogen fluoride (HF) under inert conditions. Key steps include:
- Reacting POCl₃ with HF in a molar ratio of 1:4 at −30°C to minimize side reactions.
- Purification through fractional distillation under reduced pressure (10–20 mmHg) to isolate P₂O₃F₄ from byproducts like PF₃ or PF₅.
- Characterization via ³¹P NMR (δ ≈ −10 to −15 ppm for P-O-F linkages) and FTIR (peaks at 750 cm⁻¹ for P-F stretching) . Purity optimization requires strict moisture exclusion and real-time monitoring using gas chromatography-mass spectrometry (GC-MS).
Q. What spectroscopic and crystallographic methods are most effective for determining the structure of this compound?
- X-ray Diffraction (XRD): Single-crystal XRD at low temperatures (e.g., 100 K) resolves the asymmetric P-O-P bridge and tetrahedral F-P-O geometry. Data refinement software (e.g., SHELX) is critical for analyzing bond angles and lengths .
- Multinuclear NMR: ¹⁹F NMR distinguishes equatorial vs. axial fluorine atoms, while ³¹P NMR confirms the oxidation state and connectivity.
- Raman Spectroscopy: Complementary to IR, it identifies symmetric stretching modes of P-F bonds (400–500 cm⁻¹) .
Q. How are thermodynamic properties (e.g., enthalpy of formation, thermal stability) experimentally determined for this compound?
- Calorimetry: Bomb calorimetry measures ΔH°f by combusting P₂O₃F₄ in excess O₂, with corrections for HF and P₄O₁₀ byproducts.
- Thermogravimetric Analysis (TGA): Heated at 5°C/min under N₂, P₂O₃F₄ decomposes above 200°C, releasing PF₃(g) and POF₃(g). Mass loss correlates with stoichiometric predictions .
Advanced Research Questions
Q. What mechanistic insights explain this compound’s reactivity with nucleophiles, and how can competing pathways be controlled?
P₂O₃F₄ undergoes stepwise nucleophilic substitution:
- Kinetic Studies: Fluorine atoms are replaced sequentially by OH⁻ or OR⁻ groups, monitored via stopped-flow UV-Vis spectroscopy. The first substitution (k₁ ≈ 10⁻³ M⁻¹s⁻¹) is rate-limiting .
- Computational Modeling: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G*) reveal transition states where nucleophiles attack the electrophilic phosphorus center. Solvent effects (e.g., dielectric constant of acetonitrile vs. water) modulate activation barriers .
Q. How can contradictions in reported data (e.g., conflicting bond dissociation energies) be resolved?
- Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For example, discrepancies in P-F bond energies (±20 kJ/mol) may arise from varying experimental conditions (e.g., gas-phase vs. solution measurements) .
- Validation Experiments: Replicate studies under standardized conditions (e.g., 298 K, 1 atm) with calibrated instruments. Cross-validate results with coupled-cluster (CCSD(T)) calculations .
Q. What advanced computational models predict this compound’s behavior in novel reaction environments (e.g., supercritical CO₂)?
- Molecular Dynamics (MD): Simulate P₂O₃F₄ in supercritical CO₂ using force fields (e.g., OPLS-AA) to study solvation effects and diffusion rates.
- Quantum Mechanics/Molecular Mechanics (QM/MM): Model reaction pathways at interfaces, such as catalytic fluorination on metal surfaces .
Safety and Methodological Considerations
Q. What protocols mitigate risks when handling this compound in laboratory settings?
- Containment: Use PTFE-lined reactors and gloveboxes with <1 ppm H₂O to prevent hydrolysis to toxic HF.
- Exposure Monitoring: Employ real-time IR sensors for airborne HF and POF₃. Emergency showers and calcium gluconate gel (for HF burns) must be accessible .
Q. How can researchers design experiments to distinguish this compound from structurally similar fluorophosphates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
